molecular formula C14H17N3OS B12228747 1-(6-Methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

1-(6-Methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B12228747
M. Wt: 275.37 g/mol
InChI Key: MRYMIUQOMZIWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a benzothiazole ring fused with a piperidine ring, making it a unique structure with potential pharmacological properties.

Preparation Methods

The synthesis of 1-(6-Methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-(6-Methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and catalysts such as piperidine. Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-(6-Methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets, leading to its distinct biological activities.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

1-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C14H17N3OS/c1-9-2-3-11-12(8-9)19-14(16-11)17-6-4-10(5-7-17)13(15)18/h2-3,8,10H,4-7H2,1H3,(H2,15,18)

InChI Key

MRYMIUQOMZIWPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.